molecular formula C5H8Cl2O B13942567 Pentanoyl chloride, 2-chloro- CAS No. 61589-68-2

Pentanoyl chloride, 2-chloro-

Cat. No.: B13942567
CAS No.: 61589-68-2
M. Wt: 155.02 g/mol
InChI Key: OONUTRBUBIJYPW-UHFFFAOYSA-N
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Description

Pentanoyl chloride, 2-chloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 . It is a derivative of pentanoic acid and is characterized by the presence of a chloro group at the second position of the pentanoyl chain. This compound is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanoyl chloride, 2-chloro- can be synthesized through the chlorination of pentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents . The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of pentanoyl chloride, 2-chloro- involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 2-chloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.

    Amidation: Amines, usually under mild heating.

    Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Hydrolysis: Pentanoic acid and hydrochloric acid.

    Esterification: Esters and hydrochloric acid.

    Amidation: Amides and hydrochloric acid.

    Friedel-Crafts Acylation: Ketones and hydrochloric acid.

Scientific Research Applications

Pentanoyl chloride, 2-chloro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentanoyl chloride, 2-chloro- involves the formation of acyl intermediates through nucleophilic substitution reactions. The chloro group at the second position enhances the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

CAS No.

61589-68-2

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

2-chloropentanoyl chloride

InChI

InChI=1S/C5H8Cl2O/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3

InChI Key

OONUTRBUBIJYPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)Cl)Cl

Origin of Product

United States

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